

Application Notes and Protocols for Leesggglvqpggsmk Acetate

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Compound of Interest		
Compound Name:	Leesggglvqpggsmk acetate	
Cat. No.:	B15584736	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leesgglvqpgsmk acetate is a synthetic peptide corresponding to a specific sequence of the heavy chain of Infliximab, a chimeric monoclonal IgG1 antibody. Infliximab is a therapeutic agent that targets and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key cytokine involved in systemic inflammation. Due to its specific origin, **Leesggglvqpggsmk acetate** is primarily utilized as a reference or standard peptide in the quantitative analysis of Infliximab in biological matrices. Its application is crucial for therapeutic drug monitoring (TDM) to optimize treatment strategies for various autoimmune diseases such as Crohn's disease, ulcerative colitis, and rheumatoid arthritis.[1][2]

The principal application of **Leesggglvqpggsmk acetate** is in mass spectrometry-based assays, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the precise quantification of Infliximab.[3][4][5][6] This peptide serves as a "proteotypic peptide," a unique peptide fragment that can be used to identify and quantify the parent protein from which it is derived.

Biological Context: The TNF-α Signaling Pathway

Infliximab functions by inhibiting the pro-inflammatory cytokine TNF- α . Understanding the TNF- α signaling pathway is essential for contextualizing the therapeutic action of Infliximab and the significance of its accurate quantification. TNF- α binds to its receptors, primarily TNFR1 and

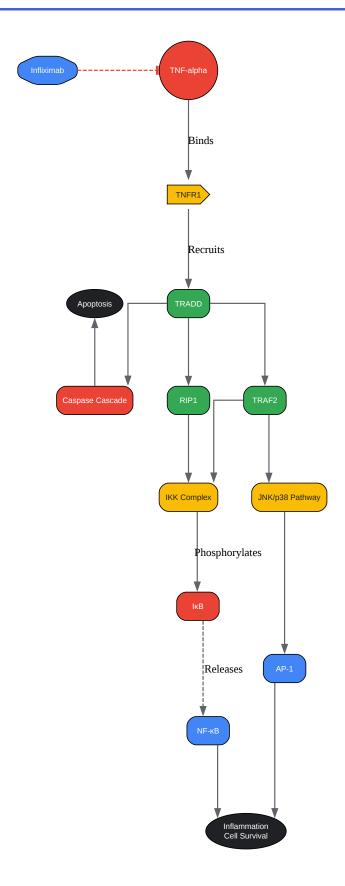






TNFR2, initiating a cascade of intracellular signaling events.[7][8][9] This can lead to the activation of transcription factors like NF- κ B and AP-1, resulting in the expression of genes involved in inflammation, cell proliferation, and apoptosis.[7][10] By neutralizing TNF- α , Infliximab effectively blocks these downstream effects.





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Figure 1: Simplified TNF- α Signaling Pathway and the inhibitory action of Infliximab.



Quantitative Data and Experimental Concentrations

While a specific experimental concentration for **Leesggglvqpgsmk acetate** as a standalone biological agent has not been documented, its use as a standard in the quantification of Infliximab provides a context for its effective concentration range in analytical assays. The following table summarizes typical concentration ranges used in LC-MS/MS methods for Infliximab quantification, which can guide the preparation of **Leesggglvqpggsmk acetate** as a calibrator or quality control standard.



Parameter	Concentration Range	Application	Reference
Infliximab Calibration Curve	0.5 - 100 μg/mL	To establish a standard curve for quantifying Infliximab in patient serum/plasma.	[3][4]
Stable Isotope- Labeled Internal Standard (SIL- Infliximab)	25 μg/mL (spiked into sample)	Used as an internal standard to correct for variability during sample preparation and analysis.	
Lower Limit of Quantification (LLOQ) for Infliximab	0.5 - 1 μg/mL	The lowest concentration of Infliximab that can be reliably quantified with acceptable precision and accuracy.	[11]
Therapeutic Trough Concentration of Infliximab	3 - 8 μg/mL	The target concentration range for Infliximab in a patient's blood just before the next dose.	[6]
Recommended Concentration Range for Leesggglvqpggsmk Acetate as a Standard	0.1 - 50 μg/mL	For generating a calibration curve for peptide-based quantification of Infliximab. The optimal range should be determined empirically based on the sensitivity of the mass spectrometer.	Inferred from[4][11]



Experimental Protocols

The following protocols describe the use of **Leesggglvqpggsmk acetate** in the context of Infliximab quantification using LC-MS/MS.

Preparation of Stock and Working Solutions

Objective: To prepare accurate stock and working solutions of **Leesggglvqpggsmk acetate** for use as a calibrator.

Materials:

- Leesggglvqpggsmk acetate peptide (lyophilized powder)
- Solvent: 0.1% formic acid in water or a mixture of water and acetonitrile (e.g., 50:50 v/v)
- · Calibrated analytical balance
- Volumetric flasks and pipettes
- Vortex mixer and sonicator

Protocol:

- Peptide Solubilization: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
- Stock Solution (e.g., 1 mg/mL):
 - Accurately weigh a precise amount of the peptide.
 - Reconstitute the peptide in a suitable solvent to a final concentration of 1 mg/mL. For example, dissolve 1 mg of peptide in 1 mL of solvent.
 - Gently vortex and sonicate if necessary to ensure complete dissolution.
- Intermediate Stock Solution (e.g., 100 μg/mL):



- \circ Perform a 1:10 dilution of the 1 mg/mL stock solution. For example, add 100 μ L of the 1 mg/mL stock to 900 μ L of the solvent.
- Working Calibrator Solutions:
 - Prepare a series of working calibrator solutions by serial dilution of the intermediate stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 μg/mL).

Note: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Working solutions should be prepared fresh daily.

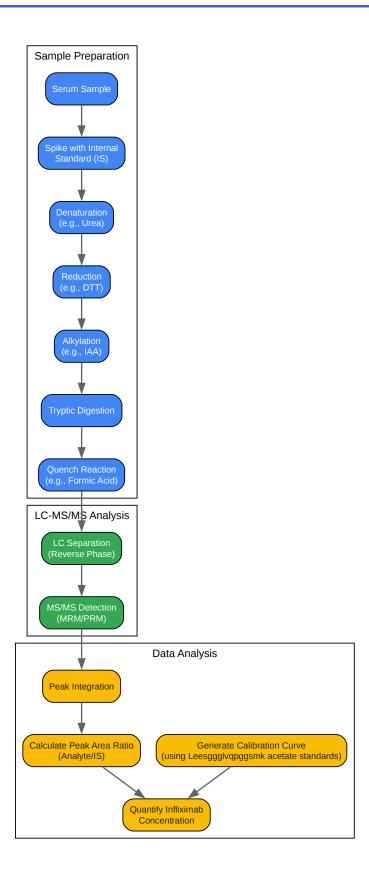
Protocol for Infliximab Quantification in Serum using LC-MS/MS

Objective: To quantify the concentration of Infliximab in a serum sample by digesting the protein and measuring a proteotypic peptide (represented here by **Leesggglvqpggsmk acetate** as a standard).

Materials:

- Human serum samples
- Leesggglvqpggsmk acetate calibrator solutions
- Stable isotope-labeled peptide (e.g., Leesggglvqpggsmk with ¹³C and ¹⁵N labeled amino acids) as an internal standard (IS)
- Denaturation buffer (e.g., 8 M urea)
- Reducing agent (e.g., dithiothreitol DTT)
- Alkylation agent (e.g., iodoacetamide IAA)
- Trypsin (mass spectrometry grade)
- Quenching solution (e.g., formic acid)
- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)





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Figure 2: Experimental workflow for the quantification of Infliximab using a proteotypic peptide standard.

Protocol:

- Sample Preparation:
 - \circ To 50 μ L of serum sample, calibrator, or quality control sample, add the internal standard to a final concentration of, for example, 10 μ g/mL.
 - Add denaturation buffer and incubate to unfold the proteins.
 - Add DTT to reduce disulfide bonds, and incubate.
 - Add IAA to alkylate the free sulfhydryl groups, and incubate in the dark.
 - Dilute the sample to reduce the urea concentration to <1 M.
 - Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
 - Stop the digestion by adding formic acid.
 - Centrifuge the sample to pellet any precipitate and transfer the supernatant for analysis.
- LC-MS/MS Analysis:
 - Inject the prepared sample onto an appropriate reverse-phase LC column.
 - Separate the peptides using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
 - Detect the target peptide (and its internal standard) using the mass spectrometer in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode. Specific precursor-to-product ion transitions for Leesggglvqpggsmk and its labeled counterpart should be monitored.
- Data Analysis:
 - Integrate the peak areas for the analyte peptide and the internal standard.



- Calculate the peak area ratio (analyte/IS).
- Generate a calibration curve by plotting the peak area ratios of the Leesggglvqpggsmk acetate calibrators against their known concentrations.
- Determine the concentration of the proteotypic peptide in the unknown samples by interpolating their peak area ratios from the calibration curve.
- Calculate the concentration of Infliximab in the original serum sample, accounting for the dilutions made during sample preparation.

Conclusion

Leesgglvqpgsmk acetate is a valuable tool for the accurate and precise quantification of Infliximab in clinical and research settings. Its use as a standard in LC-MS/MS assays allows for reliable therapeutic drug monitoring, which is essential for optimizing patient outcomes and managing treatment efficacy. The protocols and concentration ranges provided herein serve as a comprehensive guide for the application of this peptide in a drug development and clinical research environment. It is recommended that each laboratory validates the methods and empirically determines the optimal concentrations for their specific instrumentation and assay requirements.

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